molecular formula C13H19NO2 B1612388 [4-(2-Methoxyphenyl)oxan-4-yl]methanamine CAS No. 927998-28-5

[4-(2-Methoxyphenyl)oxan-4-yl]methanamine

Cat. No. B1612388
CAS RN: 927998-28-5
M. Wt: 221.29 g/mol
InChI Key: YVEFLGKUJCGDRZ-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)oxan-4-yl]methanamine, also known as 4-MMA, is a synthetic compound that belongs to the class of amphetamines. It is a research chemical that has gained attention in recent years due to its potential use in scientific research.

Scientific Research Applications

Pharmacology

In pharmacology, [4-(2-Methoxyphenyl)oxan-4-yl]methanamine may be explored for its potential interactions with biological targets. Its structure suggests it could bind to receptors or enzymes, influencing neurotransmitter pathways. This compound could serve as a lead structure for developing new therapeutic agents, particularly in neurological disorders where modulation of neurotransmitter systems is beneficial .

Material Science

Material scientists might investigate the compound’s properties in the context of organic electronic materials. The methoxyphenyl group could potentially interact with other molecules or surfaces, altering electrical properties. This makes it a candidate for use in organic semiconductors or sensors .

Biochemistry

Biochemists could utilize [4-(2-Methoxyphenyl)oxan-4-yl]methanamine in studying enzyme-substrate interactions. The compound’s structure could mimic natural substrates or inhibitors of enzymes, helping to elucidate enzyme mechanisms or as a tool in enzyme assays .

Medicinal Chemistry

In medicinal chemistry, this compound’s structure could be modified to enhance its pharmacokinetic properties or reduce toxicity. It could be used as a scaffold for the synthesis of compounds with improved drug-like characteristics .

Organic Synthesis

Organic chemists may find [4-(2-Methoxyphenyl)oxan-4-yl]methanamine useful as an intermediate in the synthesis of complex organic molecules. Its amine group is a versatile functional group that can undergo various reactions to form bonds with other organic fragments, facilitating the construction of larger, more complex structures .

Analytical Chemistry

Analytical chemists could develop methods to quantify [4-(2-Methoxyphenyl)oxan-4-yl]methanamine in biological samples, which is crucial for pharmacokinetic studies. It could also be used as a standard or reference compound in chromatographic analysis .

properties

IUPAC Name

[4-(2-methoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEFLGKUJCGDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586435
Record name 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methoxyphenyl)oxan-4-yl]methanamine

CAS RN

927998-28-5
Record name 1-[4-(2-Methoxyphenyl)oxan-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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